4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2h-pyran
Description
4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran (CAS: 1240527-33-6) is a brominated tetrahydropyran (THP) derivative with a unique cyclopentyloxy-methyl substituent. This compound features a bromine atom at the 2-position of a cyclopentyl ring, which is connected via an ether linkage to a methylene group attached to the THP core.
Properties
Molecular Formula |
C11H19BrO2 |
|---|---|
Molecular Weight |
263.17 g/mol |
IUPAC Name |
4-[(2-bromocyclopentyl)oxymethyl]oxane |
InChI |
InChI=1S/C11H19BrO2/c12-10-2-1-3-11(10)14-8-9-4-6-13-7-5-9/h9-11H,1-8H2 |
InChI Key |
GNMHPHLLAAXMOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)Br)OCC2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran typically involves the reaction of 2-bromocyclopentanol with tetrahydropyran-4-carbaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate oxymethyl compound, which is then cyclized to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or toluene .
Chemical Reactions Analysis
Types of Reactions
4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include substituted tetrahydropyrans, ketones, carboxylic acids, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The bromocyclopentyl group can undergo nucleophilic substitution reactions, leading to the formation of various biologically active compounds. The oxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs of 4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran, with detailed comparisons provided below:
Structural Differences and Reactivity
- Cyclic vs. Linear Substituents : The cyclopentyl group in the target compound introduces steric hindrance and conformational rigidity, unlike linear alkyl chains (e.g., 2-(6-bromohexyloxy)-THP) . This may reduce reactivity in SN2 reactions but enhance stability in acidic conditions compared to aliphatic ethers.
- Aromatic vs. Aliphatic Bromine: Compounds like 2-(4-bromophenoxy)-THP benefit from aromatic bromine’s electronic effects, enabling Suzuki-Miyaura cross-coupling. In contrast, aliphatic bromine in the target compound favors alkylation or elimination reactions.
- Bromine Position : Bromine on the cyclopentane (target) vs. THP core (e.g., 2-bromomethyl-THP ) alters reaction pathways. The latter is highly reactive in nucleophilic substitutions, while the former may require harsher conditions due to steric shielding.
Physicochemical Properties
- Lipophilicity : The target compound’s cyclopentyl group likely increases lipophilicity compared to 2-(bromomethyl)-THP but less than long-chain analogs like 2-[(8-bromooctyl)oxy]-THP (XLogP3=4.2) .
- Thermal Stability: Aromatic ethers (e.g., 2-(4-bromophenoxy)-THP) exhibit higher thermal stability due to resonance stabilization, whereas aliphatic ethers like the target compound may degrade at lower temperatures.
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